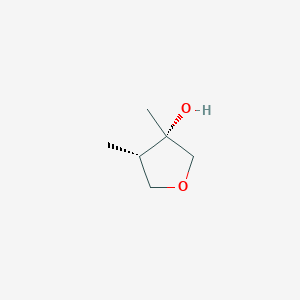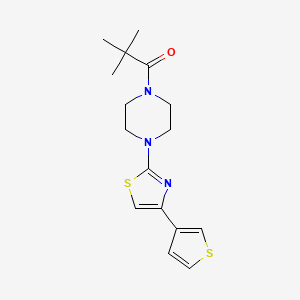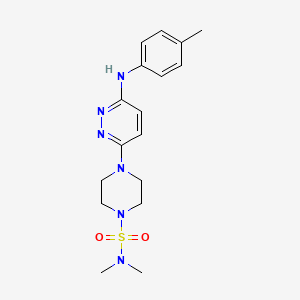
2-chloro-6-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-6-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to interact with specific receptors in the body, which makes it a promising candidate for the development of new drugs that can target various diseases.
科学的研究の応用
Ortho-Fluorination in Medicinal Chemistry
The synthesis of fluorinated organic compounds is a critical area in medicinal chemistry due to the unique properties that fluorine atoms impart to molecules, such as increased stability and lipophilicity. The research by Wang, Mei, and Yu (2009) highlights a palladium-catalyzed ortho-fluorination of triflamide-protected benzylamines, utilizing N-fluoro-2,4,6-trimethylpyridinium triflate as the fluorine source. This methodology is significant for introducing fluorine into organic molecules, a common modification in drug molecules to improve their pharmacokinetic properties. The protocol's adaptability in converting triflamide into various functional groups enhances its applicability in synthesizing a wide range of compounds for medicinal chemistry applications (Wang, Mei, & Yu, 2009).
Fluorination of Heterocycles in Pharmaceutical Industries
Fluorinated heterocycles are pivotal in the pharmaceutical and agrochemical industries due to their enhanced stability and bioactivity. Wu et al. (2017) presented a novel synthesis of various fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate. This method is versatile, allowing the synthesis of monofluorinated alkene and gem-difluorinated dihydroisoquinolin-1(2H)-ones. The synthetic applications and the detailed density functional theory (DFT) studies provide insights into the reaction mechanisms, further establishing the significance of this method in synthesizing complex fluorinated structures for pharmaceutical applications (Wu et al., 2017).
Antimicrobial and Antibiofilm Properties of Fluorinated Compounds
Fluorinated compounds also show promising antimicrobial and antibiofilm properties. Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas and benzamides with fluorine and other halogen substituents and demonstrated their significant antimicrobial activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential of fluorinated compounds in developing new antimicrobial agents with effective antibiofilm properties, addressing the growing concern of microbial resistance (Limban, Marutescu, & Chifiriuc, 2011).
Inhibition of Gene Expression and Potential Therapeutic Applications
Palanki et al. (2000) investigated the structure-activity relationship of fluorinated pyrimidine derivatives as inhibitors of NF-kappaB and AP-1 gene expression. These findings are crucial, as the inhibition of these transcription factors can modulate inflammatory responses and other pathological conditions. The research also examined the compounds' cell-based activity and gastrointestinal permeability, indicating their potential as oral therapeutic agents (Palanki et al., 2000).
特性
IUPAC Name |
2-chloro-6-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF4NO2/c17-11-7-4-8-12(18)13(11)14(23)22-9-15(24,16(19,20)21)10-5-2-1-3-6-10/h1-8,24H,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGWAKDIBKBUNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC=C2Cl)F)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2646426.png)

![Tert-butyl 2-imino-2-oxo-2lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2646432.png)
![3-Methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2646433.png)

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2646435.png)
![Methyl 3-{[(4-ethylphenyl)(methyl)amino]sulfonyl}-4-(3-fluorophenyl)thiophene-2-carboxylate](/img/structure/B2646436.png)
![4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2646437.png)


![2-imino-N-(3-methoxypropyl)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2646441.png)
![2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B2646442.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2646444.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2646446.png)